molecular formula C24H16FN3O3 B2982826 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1358756-69-0

2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Katalognummer: B2982826
CAS-Nummer: 1358756-69-0
Molekulargewicht: 413.408
InChI-Schlüssel: LRPCYDBRMNORML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one features an isoquinolin-1(2H)-one core substituted at position 2 with a 3-fluorophenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted at position 3 with a 2-methoxyphenyl group (Figure 1).

  • 3-Fluorophenyl Substituent: Introduces electron-withdrawing effects and metabolic stability . 1,2,4-Oxadiazole Ring: A heterocycle known for enhancing bioavailability and acting as a bioisostere for ester or amide groups .
  • Molecular Formula: Estimated as C₂₄H₁₅FN₃O₃ (molecular weight ≈ 412.3 g/mol).

Eigenschaften

IUPAC Name

2-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O3/c1-30-21-12-5-4-11-19(21)22-26-23(31-27-22)20-14-28(16-8-6-7-15(25)13-16)24(29)18-10-3-2-9-17(18)20/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPCYDBRMNORML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one (CAS No. 945173-08-0) is a member of the isoquinoline derivatives, which have shown significant biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C19H18FN3O3
  • Molecular Weight : 355.36 g/mol
  • Structural Features : The compound consists of an isoquinoline core substituted with a fluorophenyl group and an oxadiazole moiety, which is known for enhancing biological activity.

Biological Activity Overview

The biological activity of 2-(3-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one has been evaluated through various studies that highlight its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activity against various human cancer cell lines. For instance, compounds structurally related to this compound have been tested against:

  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • A549 (lung cancer)
  • DU-145 (prostate cancer)

In these studies, certain derivatives showed promising results compared to standard treatments such as 5-fluorouracil. Specifically, compounds similar to the target compound exhibited IC50 values indicating effective inhibition of cell proliferation in cancerous cells .

Antimicrobial Activity

The compound's oxadiazole group is associated with various antimicrobial activities. Studies have indicated that similar oxadiazole-containing compounds demonstrate effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Research Findings and Case Studies

A selection of studies focusing on the biological evaluation of related compounds provides insight into the potential of the target compound:

StudyCompound TestedCell LineIC50 (µM)Activity
1,2,4-Oxadiazole DerivativesMCF-7<10Anticancer
Oxadiazole DerivativesE. coli<20Antimicrobial
Isoquinoline DerivativesDU-145<15Anticancer

The proposed mechanisms for the anticancer activity include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at various phases, leading to reduced cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following compounds share structural similarities, including isoquinolinone/phthalazinone cores and 1,2,4-oxadiazole substituents, but differ in substituent groups and biological implications (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents (Oxadiazole) Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound: 2-(3-Fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1-one Isoquinolinone 2-Methoxyphenyl 3-Fluorophenyl C₂₄H₁₅FN₃O₃ ~412.3 Potential CNS applications (hypothetical)
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one Isoquinolinone 3,4-Dimethylphenyl Phenyl C₂₅H₁₉N₃O₂ 393.4 Increased lipophilicity; antimicrobial potential
3-(3-(3-Chlorophenyl)-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one Quinolinone 3-Chlorophenyl None (F at quinolinone) C₁₇H₉ClFN₃O₂ 341.7 Enhanced electronegativity; anticancer activity
4-[3-(3-Chlorophenyl)-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Phthalazinone 3-Chlorophenyl Phenyl C₂₂H₁₃ClN₄O₂ 400.8 Planar structure; kinase inhibition
4-[3-(4-Chloro-3-fluorophenyl)-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one Isoquinolinone 4-Cl-3-F-phenyl 4-Fluorophenyl C₂₃H₁₂ClF₂N₃O₂ 435.8 Dual halogen effects; TRP channel modulation

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (Cl, F) :

    • Enhance binding to electron-deficient targets (e.g., enzymes, receptors) via dipole interactions.
    • Example: The 3-chlorophenyl group in improves kinase inhibition compared to methoxy-substituted analogs .
  • Electron-Donating Groups (OCH₃) :

    • Increase solubility but may reduce membrane permeability.
    • The 2-methoxyphenyl group in the target compound could enhance water solubility, favoring oral bioavailability .
  • Halogen Positioning :

    • 3-Fluorophenyl (target) vs. 4-Fluorophenyl (): Spatial orientation differences may alter receptor-binding pocket interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.